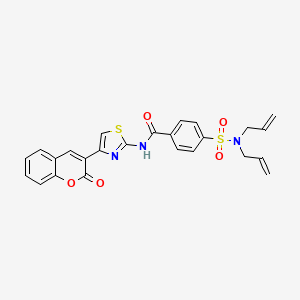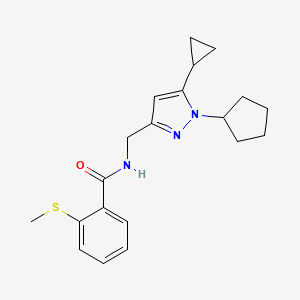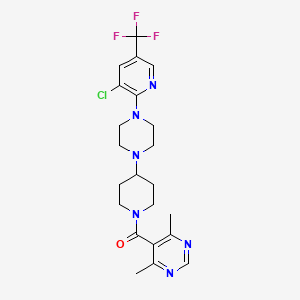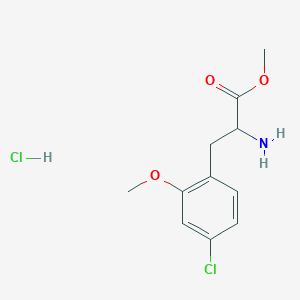
Methyl 3-(3-aminopiperidin-1-yl)propanoate;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 3-(3-aminopiperidin-1-yl)propanoate;dihydrochloride” is a chemical compound with the CAS Number: 2445790-53-2 . It has a molecular weight of 259.18 and is stored at room temperature . The compound is in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H18N2O2.2ClH/c1-13-9(12)4-6-11-5-2-3-8(10)7-11;;/h8H,2-7,10H2,1H3;2*1H . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 259.18 .Applications De Recherche Scientifique
Osteoporosis Treatment
Methyl 3-(3-aminopiperidin-1-yl)propanoate; dihydrochloride derivatives have been studied for their potential in treating osteoporosis. For instance, potent and selective antagonists of the αvβ3 receptor, which have shown efficacy in in vivo models of bone turnover, were identified as promising candidates for osteoporosis treatment due to their excellent in vitro profiles and good pharmacokinetics across several species (Coleman et al., 2004).
Herbicidal Activity
Research on methyl derivatives closely related to Methyl 3-(3-aminopiperidin-1-yl)propanoate; dihydrochloride has demonstrated their utility as selective herbicides. These compounds have shown to inhibit the growth of certain weeds without affecting the crops, highlighting their potential in agricultural applications (Shimabukuro et al., 1978).
Biocatalysis
A study on the asymmetric biocatalysis of S-3-amino-3-phenylpropionic acid, a derivative of Methyl 3-(3-aminopiperidin-1-yl)propanoate; dihydrochloride, revealed its significant role in drug research. The study identified Methylobacterium oryzae Y1-6 as a microorganism capable of producing S-3-amino-3-phenylpropionic acid with high enantioselective activity, which is crucial for pharmaceutical applications (Li et al., 2013).
Light Stabilization in Polymers
The synthesis of light stabilizers using Methyl 3-(3-aminopiperidin-1-yl)propanoate; dihydrochloride derivatives for polymer protection against UV degradation has been explored. This application is particularly relevant in extending the lifespan of plastics and other polymeric materials exposed to sunlight (Yi, 2008).
Environmental and Pharmaceutical Analysis
Methyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride has been utilized as a new ion-pairing reagent for the separation and determination of metal ions in environmental and pharmaceutical samples. This demonstrates its versatility in analytical chemistry for quantitative analyses (Belin & Gülaçar, 2005).
Safety and Hazards
Propriétés
IUPAC Name |
methyl 3-(3-aminopiperidin-1-yl)propanoate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.2ClH/c1-13-9(12)4-6-11-5-2-3-8(10)7-11;;/h8H,2-7,10H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGVUNGHEWVYCGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1CCCC(C1)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(3-aminopiperidin-1-YL)propanoate dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(4-fluorobenzenesulfonyl)-5-[(2-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2658536.png)


![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2658540.png)
![[(2R)-1,4-dioxan-2-yl]methanamine](/img/structure/B2658543.png)
![3-[(2-chlorobenzoyl)amino]thiophene-2-carboxylic Acid](/img/structure/B2658544.png)
![2-[4-(2-chloroacetyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide hydrochloride](/img/structure/B2658545.png)

![5-(4-ethoxy-3-methoxyphenyl)-2-(4-fluorophenyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2658547.png)
![(1R,4S)-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B2658549.png)
![2-(3-fluorobenzyl)-4-(4-methoxyphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2658551.png)

